An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid (CAS: 5600-62-4)
An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid (CAS: 5600-62-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(4-Nitrophenyl)butyric acid, a crucial molecule in modern biomedical research. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of its properties, synthesis, and, most notably, its pivotal role as an analytical tool in the study of pharmacologically active compounds.
Core Identity and Physicochemical Properties
4-(4-Nitrophenyl)butyric acid, registered under CAS number 5600-62-4, is a nitro-containing aromatic carboxylic acid.[1][2][3][4] Its molecular structure, featuring a butyric acid chain attached to a nitrophenyl group, imparts specific chemical characteristics that are leveraged in its applications.
A summary of its key physicochemical properties is presented below:
| Property | Value | Source(s) |
| CAS Number | 5600-62-4 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Solid powder | Sigma-Aldrich |
| Melting Point | 90-93 °C | Sigma-Aldrich |
| IUPAC Name | 4-(4-nitrophenyl)butanoic acid | [1] |
| Synonyms | 4-(p-Nitrophenyl)butyric acid, Benzenebutanoic acid, 4-nitro- | [2] |
Synthesis and Characterization: A-Pillar of Reproducibility
The reliable synthesis and thorough characterization of 4-(4-Nitrophenyl)butyric acid are fundamental to its application in research. While various synthetic routes are conceivable, a common approach involves the nitration of a phenylbutyric acid precursor or the functionalization of a nitrobenzene derivative.
Conceptual Synthesis Pathway
A plausible synthetic route, adapted from methodologies for structurally similar compounds, is the hydrolysis of a γ-(nitrophenyl)butyronitrile intermediate. This nitrile can be prepared by condensing p-nitrotoluene with acrylonitrile in the presence of a base.[5]
Experimental Protocol: Synthesis via Hydrolysis of γ-(4-Nitrophenyl)butyronitrile
-
Step 1: Synthesis of γ-(4-Nitrophenyl)butyronitrile. In a suitable reaction vessel, dissolve p-nitrotoluene in an aprotic polar solvent such as dimethylformamide (DMF).
-
Step 2: Base-catalyzed condensation. Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the solution.
-
Step 3: Addition of acrylonitrile. Slowly add acrylonitrile to the reaction mixture while maintaining temperature control.
-
Step 4: Reaction monitoring and workup. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC). Upon completion, neutralize the reaction mixture and extract the nitrile product.
-
Step 5: Hydrolysis. Reflux the isolated γ-(4-nitrophenyl)butyronitrile with a strong acid (e.g., sulfuric acid) or base to hydrolyze the nitrile group to a carboxylic acid.
-
Step 6: Purification. Purify the resulting 4-(4-Nitrophenyl)butyric acid by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield the final product.[5]
Analytical Characterization
Unequivocal structural confirmation and purity assessment are critical. The following techniques are routinely employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the aromatic and aliphatic protons and carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 4-(4-Nitrophenyl)butyric acid. A reverse-phase method using an acetonitrile-water mobile phase is suitable for this purpose. For mass spectrometry coupling, a volatile acid like formic acid should be used in the mobile phase.[4][6]
The Primary Application: An Internal Standard for a Key Therapeutic Agent
The predominant and most significant application of 4-(4-Nitrophenyl)butyric acid is as a stable internal standard for the accurate quantification of 4-phenylbutyric acid (4-PBA) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
The Importance of 4-Phenylbutyric Acid (4-PBA)
4-PBA is an FDA-approved drug with a multifaceted mechanism of action. It functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also acts as a histone deacetylase (HDAC) inhibitor.[7][8][9] These properties make it a compound of great interest in various therapeutic areas, including:
-
Neurodegenerative Diseases: 4-PBA is investigated for its potential to mitigate protein misfolding and aggregation in conditions like Alzheimer's disease.[7]
-
Cancer: As an HDAC inhibitor, 4-PBA can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.[8][10]
-
Inflammatory Conditions: By reducing ER stress, 4-PBA can attenuate inflammatory responses.[11]
Why 4-(4-Nitrophenyl)butyric Acid is an Ideal Internal Standard for 4-PBA
An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be clearly distinguishable by the detector. 4-(4-Nitrophenyl)butyric acid excels in this role for 4-PBA quantification due to:
-
Structural Analogy: Its structure is highly similar to 4-PBA, ensuring comparable extraction efficiency and chromatographic retention.
-
Distinct Mass: The presence of the nitro group provides a significant mass difference, allowing for easy differentiation from 4-PBA by the mass spectrometer.[7]
Experimental Protocol: Quantification of 4-PBA using 4-(4-Nitrophenyl)butyric Acid as an Internal Standard by LC-MS
-
1. Sample Preparation:
-
To a known volume of the biological sample (e.g., cell culture media, plasma), add a precise amount of a stock solution of 4-(4-Nitrophenyl)butyric acid as the internal standard.
-
Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
2. LC-MS Analysis:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 or similar column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient program to achieve baseline separation of 4-PBA and the internal standard.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Ions to Monitor: The deprotonated molecular ions ([M-H]⁻) of both 4-PBA and 4-(4-Nitrophenyl)butyric acid.
-
-
-
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of 4-PBA to the peak area of the internal standard against the concentration of 4-PBA standards.
-
Quantify the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Direct Biological Activity: A Matter of Context
It is crucial to note that while 4-(4-Nitrophenyl)butyric acid is instrumental in studying the biological effects of 4-PBA, there is a lack of substantial evidence in the scientific literature to suggest that it possesses significant direct biological activity of its own. Its primary role is that of a bioanalytical tool.
However, given its structural similarity to 4-PBA, it is not unreasonable to hypothesize that it might exhibit weak HDAC inhibitory or ER stress-modulating effects. Researchers using it as an internal standard should be mindful of its concentration to avoid any potential, albeit likely minor, confounding effects on the biological system under investigation.
Distinguishing from Related Compounds
For clarity and accuracy in research, it is essential to differentiate 4-(4-Nitrophenyl)butyric acid from its close chemical relatives:
-
4-Nitrophenyl butyrate (CAS: 2635-84-9): This is an ester, not a carboxylic acid. It is widely used as a colorimetric substrate for measuring the activity of esterases and lipases.[12][13] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which is a colored compound.
-
2-(4-Nitrophenyl)butyric acid (CAS: 7463-53-8): This is a positional isomer of the topic compound. It has also been investigated as a synthetic intermediate, particularly in the preparation of the anti-platelet agent indobufen.[14]
Conclusion: A Key Enabler in Pharmacological Research
4-(4-Nitrophenyl)butyric acid stands as a prime example of a molecule whose value in the scientific community is not derived from its own biological activity, but from its indispensable role as an analytical standard. Its structural similarity and mass distinction from the therapeutically important compound 4-PBA make it an invaluable tool for researchers in neurobiology, oncology, and inflammatory diseases. The robust and reproducible quantification of 4-PBA, enabled by the use of 4-(4-Nitrophenyl)butyric acid as an internal standard, is fundamental to advancing our understanding of ER stress and histone deacetylase inhibition in health and disease. As research in these areas continues to expand, the importance of this seemingly simple molecule is set to grow in tandem.
Visualization of Key Concepts
Workflow for 4-PBA Quantification
Caption: Workflow for the quantification of 4-PBA using 4-(4-Nitrophenyl)butyric acid as an internal standard.
Conceptual Relationship of 4-PBA and its Analogs
Caption: The relationship between 4-PBA and its analytical internal standard, 4-(4-Nitrophenyl)butyric acid.
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